![molecular formula C7H7N3O B3011753 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol CAS No. 265643-91-2](/img/structure/B3011753.png)

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol

Overview

Description

“[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol” is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol” involves various methods. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of 2-aminopyridine and nitriles as starting compounds .

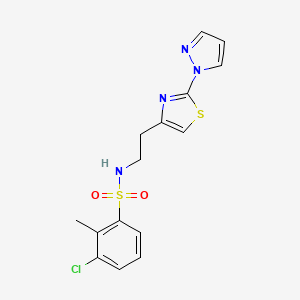

Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol” is represented by the Inchi Code 1S/C7H7N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-4,11H,5H2 . The molecular weight is 149.15 .

Chemical Reactions Analysis

The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . 4,6-Dinitro[1,2,4]triazolo[1,5-a]pyridines were obtained by oxidizing of N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with Pb(OAc) 4 .

Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol” has a CAS Number of 265643-91-2 . and should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol” plays a significant role in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. The compound’s structure allows for the creation of nitrogen-containing heterocycles that exhibit a wide range of biological activities .

Development of Sustainable Methodologies

The compound is used in developing sustainable methodologies for synthesizing fused heterocyclic compounds. This is an actively pursued area of research due to the environmental benefits and the potential for creating biologically active compounds .

Pharmaceutical Applications

This compound is found in various pharmaceutical applications due to its presence in bioactive compounds. It acts as an inverse agonist for RORγt and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2. These properties make it valuable in the treatment of diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

The versatility of “[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol” extends to material sciences. Its unique chemical properties allow it to be used in the development of new materials with potential applications in various industries .

Catalyst-Free Synthesis

A notable application is its use in catalyst-free synthesis methods. These methods are particularly advantageous as they reduce the need for additional reagents and can be more eco-friendly. The compound can be synthesized under microwave conditions, demonstrating a broad substrate scope and good functional group tolerance .

Anti-Inflammatory and Anti-Infective Agents

The compound has been evaluated for its potential as an anti-inflammatory and anti-infective agent. Studies have shown that incorporating the triazolopyridine moiety can significantly improve the anti-inflammatory activity of certain derivatives .

Safety And Hazards

Future Directions

properties

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFMXYHKQSUHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3011672.png)

![5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B3011673.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)

![Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3011677.png)

![1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011678.png)

![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011690.png)